molecular formula C9H4BrF3IN B1378502 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole CAS No. 1420537-61-6

5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole

Cat. No.: B1378502
CAS No.: 1420537-61-6
M. Wt: 389.94 g/mol
InChI Key: IOLMLBNUXBFHMS-UHFFFAOYSA-N
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Description

5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole is a halogenated indole derivative known for its unique chemical structure and properties. This compound is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to the indole core, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes:

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The indole core can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, can be used to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while cross-coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-3-iodo-1H-indole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    5-bromo-6-(trifluoromethyl)-1H-indole:

    3-iodo-6-(trifluoromethyl)-1H-indole: Lacks the bromine atom, leading to variations in its chemical behavior.

Uniqueness

5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole is unique due to the presence of all three substituents (bromine, iodine, and trifluoromethyl) on the indole core. This combination imparts distinct electronic and steric effects, making it a versatile intermediate in various synthetic and research applications.

Properties

IUPAC Name

5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3IN/c10-6-1-4-7(14)3-15-8(4)2-5(6)9(11,12)13/h1-3,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLMLBNUXBFHMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)C(F)(F)F)NC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501247474
Record name 1H-Indole, 5-bromo-3-iodo-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420537-61-6
Record name 1H-Indole, 5-bromo-3-iodo-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420537-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 5-bromo-3-iodo-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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